molecular formula C21H31NO2 B085903 (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol CAS No. 1045-71-2

(3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol

Cat. No.: B085903
CAS No.: 1045-71-2
M. Wt: 329.5 g/mol
InChI Key: PUAYLIXQYVQBPE-VSFNPFCBSA-N
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Description

(3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol is a steroidal compound with a unique structure characterized by a hydroxyimino group at the 20th position and a double bond between the 5th and 16th carbon atoms. Steroidal compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of other steroidal compounds.

    Biology: Studying its effects on cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the production of steroid-based pharmaceuticals or as a research tool in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol typically involves multiple steps, starting from a suitable steroidal precursor. Common synthetic routes may include:

    Oxidation: Introduction of the hydroxyimino group through oxidation reactions.

    Reduction: Selective reduction of specific functional groups to achieve the desired stereochemistry.

    Substitution: Functional group substitutions to introduce or modify specific groups on the steroid backbone.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to favor desired reaction pathways.

    Purification: Advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyimino group to other functional groups.

    Reduction: Reduction of double bonds or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyimino group could yield oxime derivatives, while reduction of double bonds could yield saturated steroidal compounds.

Mechanism of Action

The mechanism of action of (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol would involve its interaction with specific molecular targets and pathways. This may include:

    Receptor Binding: Binding to steroid receptors and modulating their activity.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol include other steroidal compounds with hydroxyimino groups or similar structural features. Examples may include:

  • (3beta,20Z)-20-(Hydroxyimino)pregna-4,16-dien-3-ol
  • (3beta,20Z)-20-(Hydroxyimino)pregna-5,17-dien-3-ol

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the position of the hydroxyimino group and the double bonds. These features may confer unique biological activities and therapeutic potential compared to other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol can be achieved through a multi-step reaction pathway starting from cholesterol.", "Starting Materials": [ "Cholesterol", "Sodium periodate", "Methanol", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Methanol", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Oxidation of cholesterol with sodium periodate in methanol to form 3beta-hydroxy-5-cholesten-7-one", "Conversion of 3beta-hydroxy-5-cholesten-7-one to 3beta-acetoxy-5-cholesten-7-one through acetylation with acetic anhydride and acetic acid", "Reaction of 3beta-acetoxy-5-cholesten-7-one with hydroxylamine hydrochloride and sodium hydroxide to form 3beta-acetoxy-5-cholestene-7-one oxime", "Reduction of 3beta-acetoxy-5-cholestene-7-one oxime with sodium borohydride in methanol to form (3beta)-3-amino-5-cholestene-7-one", "Oxidation of (3beta)-3-amino-5-cholestene-7-one with hydrogen peroxide and hydrochloric acid to form (3beta)-3-hydroxy-5-cholestene-7-one", "Conversion of (3beta)-3-hydroxy-5-cholestene-7-one to (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-one through a Wittig reaction with ethyl acetate and sodium hydroxide", "Reduction of (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-one with hydrogen gas and palladium on carbon to form (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol" ] }

CAS No.

1045-71-2

Molecular Formula

C21H31NO2

Molecular Weight

329.5 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C21H31NO2/c1-13(22-24)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23-24H,5,7-12H2,1-3H3/b22-13+/t15-,16-,18-,19-,20-,21+/m0/s1

InChI Key

PUAYLIXQYVQBPE-VSFNPFCBSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(=NO)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Canonical SMILES

CC(=NO)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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